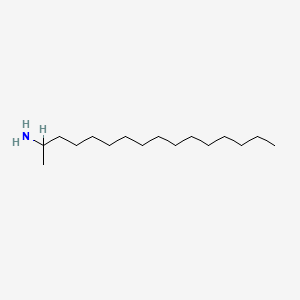

2-Hexadecylamine

Description

Structure

3D Structure

Properties

CAS No. |

26547-15-9 |

|---|---|

Molecular Formula |

C16H35N |

Molecular Weight |

241.46 g/mol |

IUPAC Name |

hexadecan-2-amine |

InChI |

InChI=1S/C16H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15,17H2,1-2H3 |

InChI Key |

FVUCJMMROXQUQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)N |

Origin of Product |

United States |

Synthetic Methodologies Involving 2 Hexadecylamine

2-Hexadecylamine as a Key Reagent in Nanomaterial Synthesis

The versatility of this compound makes it a staple in many bottom-up approaches to nanoparticle synthesis. Its long alkyl chain provides steric hindrance, effectively stabilizing nanoparticles and allowing for the synthesis of monodisperse populations with well-defined morphologies.

Controlled Synthesis of Metal and Metal Oxide Nanoparticles

This compound plays a multifaceted role in the synthesis of both metal and metal oxide nanoparticles. It can act as a capping agent, a solvent, and in some cases, it participates in the reduction of metal precursors. Its ability to coordinate with metal ions and its thermal properties are key to its utility in these synthetic methods.

Copper Nanocrystal Formation

In the synthesis of copper nanocrystals, this compound (HDA) has been instrumental in achieving shape and size control. acs.orgresearchgate.net In aqueous systems, HDA, in conjunction with a reducing agent like glucose, facilitates the formation of copper nanocrystals with specific structures. acs.org HDA serves multiple functions in this process: it passivates the nanocrystal surface to prevent oxidation and helps manipulate the reduction kinetics of the copper(II) precursor through coordination and by increasing the solution's pH. acs.org This methodology has been successful in producing nanocubes and penta-twinned nanowires, which are predominantly enclosed by {100} facets. acs.orgresearchgate.net

A typical synthesis involves the reduction of a copper salt, such as copper(II) chloride, with glucose at elevated temperatures in the presence of HDA. acs.org Research has shown that HDA can also act as a chelating ligand, a phase-transferring agent, and a reducing agent for copper ions. nih.gov Specifically, it can form a Cu(NH(2)C(16)H(33))(4) complex precursor, transfer divalent Cu(2+) ions into an organic phase, and reduce them to monovalent Cu(+) to form Cu2O. nih.gov Furthermore, its role as a passivating adsorbate controls the crystal morphology, and as a surface capping agent, it enables the self-assembly of the resulting nanocrystals. nih.gov Other long-chain alkylamines like oleylamine (B85491) and octadecylamine (B50001) are also used in similar hydrothermal syntheses. mdpi.com

| Precursor | Reducing Agent | Capping Agent | Typical Products | Ref. |

| Copper(II) chloride (CuCl2) | Glucose | This compound (HDA) | Nanocubes, Penta-twinned nanowires | acs.org |

| Copper(II) salt | This compound (HDA) | This compound (HDA) | Cu2O nanocrystals (cubes, rhombic dodecahedra) | nih.gov |

| Copper(II) dithiocarbamate (B8719985) complexes | - | This compound (HDA) | Copper sulfide (B99878) (CuS) nanocrystals | nih.gov |

Zinc Oxide Nanoparticles

This compound (HDA) is frequently employed as a stabilizing or capping agent in the synthesis of zinc oxide (ZnO) nanoparticles to control their morphology and prevent aggregation. chalcogen.roresearchgate.netencyclopedia.pub One common method involves the thermal decomposition of a zinc precursor, such as bis(2-hydroxy-1-naphthaldehydato)zinc(II), in the presence of HDA. chalcogen.roresearchgate.net In this process, the decomposition temperature significantly influences the formation and shape of the resulting ZnO nanomaterials. chalcogen.roresearchgate.net

For instance, studies have shown that increasing the decomposition temperature from 145°C to 190°C leads to different particle shapes, from spherical at lower temperatures to a mix of spherical and rod-like morphologies at higher temperatures. chalcogen.roresearchgate.net Regardless of the morphology, the synthesized ZnO nanoparticles typically exhibit a hexagonal wurtzite crystal structure. chalcogen.roresearchgate.net The use of HDA as a capping agent is crucial for achieving particles with a high degree of uniformity, which is a key principle in both traditional and green synthesis approaches. encyclopedia.pub The interaction between the amine group of HDA and the surface of the ZnO nanoparticles provides stabilization. dovepress.com

| Zinc Precursor | Capping Agent | Synthesis Method | Temperature (°C) | Resulting Morphology | Ref. |

| bis(2-hydroxy-1-naphthaldehydato)zinc(II) | This compound (HDA) | Thermal Decomposition | 145 | Spherical | chalcogen.roresearchgate.net |

| bis(2-hydroxy-1-naphthaldehydato)zinc(II) | This compound (HDA) | Thermal Decomposition | 190 | Spherical and Rod-like | chalcogen.roresearchgate.net |

| Zinc salt | Hexamethylenetetramine (HMTA) | Hydrothermal | Varies | Varies with temp. | nih.gov |

Silver Selenide (B1212193) Nanoparticles

This compound (HDA) is utilized as a capping agent in the synthesis of silver selenide (Ag2Se) nanoparticles, influencing their size, shape, and stability. chalcogen.roresearchgate.net A common synthetic route involves the reaction of silver nitrate (B79036) and selenium powder in the presence of tri-n-octylphosphine (TOP) as a solvent, with HDA serving as the hot injection medium and capping agent. chalcogen.ro The reaction temperature during this process plays a critical role in determining the final particle size, with higher temperatures generally leading to larger nanoparticles due to Ostwald ripening. chalcogen.ro For example, increasing the temperature from 130°C to 190°C has been shown to result in an increase in the average particle size of HDA-capped Ag2Se nanoparticles. chalcogen.ro

Another approach involves the thermolysis of a single-source precursor, such as [(PPh3)3Ag2(SeC{O}Ph)2], in a mixture of HDA and TOP. rsc.org This method has been successful in producing monodispersed Ag2Se nanocubes and other faceted nanocrystals at temperatures ranging from 95°C to 180°C. rsc.org The use of HDA helps to control the morphology and prevent agglomeration of the nanoparticles. researchgate.net

| Silver Precursor | Selenium Source | Capping Agent/Solvent | Temperature (°C) | Key Findings | Ref. |

| Silver Nitrate (AgNO3) | Selenium Powder | This compound (HDA), Tri-n-octylphosphine (TOP) | 130, 160, 190 | Particle size increases with temperature. | chalcogen.ro |

| [(PPh3)3Ag2(SeC{O}Ph)2] | [(PPh3)3Ag2(SeC{O}Ph)2] | This compound (HDA), Tri-n-octylphosphine (TOP) | 95-180 | Formation of monodispersed nanocubes and faceted nanocrystals. | rsc.org |

Cadmium Sulfide and Mercury Sulfide Nanoparticles

This compound (HDA) is a key capping agent in the synthesis of cadmium sulfide (CdS) and mercury sulfide (HgS) nanoparticles, typically through the thermolysis of single-source precursors. researchgate.net For CdS nanoparticle synthesis, a cadmium complex, such as bis(piperidinedithiocarbamato)pyridinecadmium(II) or cadmium thiosemicarbazide (B42300) complexes, is decomposed in hot HDA. rsc.orgresearchgate.net The reaction temperature is a critical parameter that influences the size and shape of the resulting CdS nanostructures, which can range from nanorods to oval-shaped particles. rsc.orgresearchgate.net For example, thermolysis of [Cd(S2C(NC5H10))2(NC5H5)] in HDA at temperatures between 190°C and 270°C yielded various CdS nanostructures. rsc.org The use of HDA helps to passivate the surface of the nanoparticles, preventing aggregation and leading to quantum confinement effects observable in their optical properties. researchgate.net

Similarly, HDA is used in the synthesis of HgS nanoparticles from mercury(II) dithiocarbamate complexes. researchgate.net The thermolysis of these precursors in HDA yields uniformly dispersed and highly crystalline HgS nanoparticles. researchgate.net The resulting nanoparticles can exhibit both hexagonal and cubic phases. researchgate.net

| Metal Precursor | Capping Agent | Synthesis Method | Temperature (°C) | Nanoparticle Product | Ref. |

| [Cd(S2C(NC5H10))2(NC5H5)] | This compound (HDA) | Thermolysis | 190-270 | CdS (nanorods, oval particles) | rsc.org |

| Cadmium thiosemicarbazide complex | This compound (HDA) | Thermolysis | 140, 180 | CdS (nanorods) | researchgate.net |

| Mercury(II) dithiocarbamate complex | This compound (HDA) | Thermolysis | Not specified | HgS (hexagonal and cubic phases) | researchgate.net |

Gold Nanoparticle Functionalization

This compound is utilized as a capping and stabilizing agent in the synthesis and functionalization of gold nanoparticles (AuNPs). ijret.org The amount of hexadecylamine (B48584) used can influence the size of the resulting AuNPs; a higher concentration of the capping agent tends to result in smaller nanoparticles by limiting their growth. ijret.org The reaction time also plays a role, with longer reaction times generally leading to larger hexadecylamine-stabilized AuNPs. ijret.org

The functionalization of AuNPs with amines like hexadecylamine can impart a positive surface charge and shift the surface plasmon resonance peak, for instance, to around 540 nm. ijret.org This surface modification is crucial for various applications, including the development of sensors and for studying the cellular uptake of nanoparticles. ijret.orgsigmaaldrich.com While amines are effective capping ligands, other materials like thiols are also commonly used for stabilizing gold nanoparticles. psu.edu The functionalization process often involves dispersing the as-prepared gold colloids in a solvent with the amine and allowing the system to undergo a digestive ripening process at an elevated temperature. psu.edu

| Gold Precursor | Capping/Functionalizing Agent | Key Parameters | Effect on Nanoparticles | Ref. |

| Chloroauric acid (HAuCl4) | This compound (HDA) | HDA concentration, reaction time | Higher HDA concentration leads to smaller AuNPs; longer reaction time leads to larger AuNPs. | ijret.org |

| Gold colloid | Amines (e.g., hexadecylamine) | Digestive ripening | Stabilizes nanoparticles, can influence surface plasmon resonance. | psu.edu |

Role in Mesoporous Material Fabrication

This compound acts as a structure-directing agent in the synthesis of mesoporous materials, guiding the formation of porous networks with controlled architectures.

In the synthesis of vanadium oxide nanotubes (VOx-NTs), this compound serves as a template that directs the formation of the tubular structure. whut.edu.cn The process typically involves a modified sol-gel method followed by hydrothermal treatment. whut.edu.cnresearchgate.net HDA molecules are believed to intercalate between the vanadium oxide layers, and during the hydrothermal process, these layers roll up to form nanotubes. whut.edu.cn The resulting nanotubes can have outer diameters of 30 to 100 nm and inner diameters of 10 to 30 nm, with lengths of up to several micrometers. whut.edu.cnresearchgate.net The length of the HDA carbon chain influences the interlayer spacing of the nanotubes. researchtrend.net The synthesis can be optimized by adjusting parameters such as the vanadium-to-amine molar ratio and the duration of the hydrothermal treatment. researchtrend.netmdpi.com

Table 2: Synthesis Parameters of Vanadium Oxide Nanotubes using this compound

| Precursor | Synthesis Method | Role of this compound | Resulting Structure |

| V2O5 sols | Modified sol-gel and hydrothermal treatment whut.edu.cnresearchgate.net | Structure-directing template whut.edu.cnresearchgate.net | Nanotubes with outer diameters of 30-100 nm and inner diameters of 10-30 nm whut.edu.cnresearchgate.net |

| Vanadium pentoxide and ethanol | Gelation and hydrothermal treatment researchtrend.net | Template material researchtrend.net | Well-ordered layered nanotubes researchtrend.net |

| Vanadium(V) triisopropoxide | Sol-gel process and hydrothermal treatment admin.ch | Template admin.ch | Concentric shells of crystalline vanadium oxide separated by organic amine layers admin.ch |

This compound is instrumental in the fabrication of monodisperse mesoporous titania (TiO2) beads. researchgate.netnih.gov Through a combined sol-gel and solvothermal process, HDA acts as a structure-directing agent, controlling the morphology and monodispersity of the beads. researchgate.netnih.gov The diameter of the titania beads can be tuned from approximately 320 to 1150 nm by altering the hydrolysis and condensation rates of the titanium alkoxide precursor. researchgate.netnih.gov The resulting anatase titania beads exhibit high surface areas (89 to 120 m²/g) and tunable pore sizes (14 to 23 nm). researchgate.netnih.gov The photocatalytic activity of these beads in the degradation of methylene (B1212753) blue is influenced by properties such as crystallinity, porosity, and surface area, which can be controlled by calcination conditions. nih.gov

Application in Hybrid Material Production via Sol-Gel Processes

The sol-gel process is a versatile method for producing hybrid organic-inorganic materials at low temperatures. mdpi.comencyclopedia.pub this compound can be incorporated into these syntheses to influence the final material properties. For instance, in the production of hybrid materials containing pyrrolidine (B122466) fragments within a mesoporous silica (B1680970) support, sol-gel routes are employed. researchgate.net While not directly involving this compound, this illustrates the principle of using organic modifiers in sol-gel chemistry.

In the context of titania, a sol-gel precursor solution containing this compound, ethanol, and potassium chloride is used to create monodisperse TiO2 microparticles. osti.gov These particles can then serve as templates for further crystal growth. osti.gov The sol-gel technique allows for precise control over the material's chemical composition and structure, enabling the design of materials for specific applications. mdpi.com

Derivatization Strategies for this compound

Derivatization of amines is a common strategy to enhance their analytical detection or to modify their chemical properties for specific applications. While specific derivatization strategies for this compound are not extensively detailed in the provided context, general amine derivatization methods are applicable. These strategies often involve reacting the amine group with a reagent to form a more easily detectable or functional derivative.

Common derivatization reagents for amines include dansyl chloride, benzoyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which are used to improve detection in liquid chromatography. researchgate.net For gas chromatography analysis, silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) are employed. researchgate.net Another approach involves using reagents like dimethylaminoacetyl chloride to tag amine groups, which increases their proton affinity and hydrophobicity, thereby enhancing their signal response in electrospray ionization mass spectrometry. nih.gov Heptafluorobutyric anhydride (B1165640) (HFBA) is another reagent used for the derivatization of compounds with amine groups, facilitating their analysis by gas chromatography-mass spectrometry. scielo.org.za The use of a long-chain amine such as hexadecylamine during the overcoating of quantum dots is also considered a derivatization strategy. mit.edu

Synthesis of Substituted this compound Derivatives

General reactions for primary amines suggest that this compound could be a precursor for a range of N-substituted derivatives. Such reactions typically involve the nucleophilic nature of the amino group. For instance, amines can react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

In principle, the synthesis of substituted this compound derivatives could be achieved through reactions such as:

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines).

While these are standard transformations for primary amines, specific documented examples using this compound as the starting material, including reaction conditions, yields, and spectroscopic data for the resulting products, are not prominently featured in published research. Studies on the synthesis of N-substituted derivatives almost exclusively utilize the more common 1-hexadecylamine. For example, research into N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives involved the use of hexyl isothiocyanate, but not this compound as the amine source. mdpi.com Similarly, the synthesis of 2-alkyl-substituted-N6-methyladenine derivatives started from 2-amino-6-chloropurine (B14584) and did not involve this compound. nih.gov

Functionalization for Specific Applications

The functionalization of molecules or materials with this compound would impart the long, lipophilic 16-carbon chain to the target, a property useful in applications requiring surface modification, self-assembly, or enhanced solubility in nonpolar environments. The amine group serves as a reactive handle for covalent attachment.

Potential applications based on the functionalization of other substrates with long-chain amines include:

Nanoparticle Surface Modification: The amine group can coordinate to the surface of nanoparticles, while the hexadecyl chain provides a hydrophobic shell, improving dispersibility in organic solvents and preventing aggregation. While hexadecylamine is widely used for this purpose, the literature specifies 1-hexadecylamine. For instance, it has been used as a capping agent in the synthesis of copper nanoparticles and in the preparation of luminescent CdSe nanocrystals. nih.govuniroma2.it

Polymer and Material Science: Grafting this compound onto polymers or surfaces can alter their properties, for example, by creating amphiphilic materials for drug delivery systems or improving the compatibility of nanocomposites. One study detailed the amidation reaction of hyaluronic acid with hexadecylamine to create a gel-like derivative for medical applications, although the specific isomer was not stated. mdpi.com Research on poly(2-oxazoline)s has explored termination with long-chain amines like dimethyl-n-hexadecylamine to create antimicrobially active compounds. researchgate.net

Surfactants and Micelle Formation: The amphiphilic nature of this compound derivatives would make them suitable for use as surfactants. Studies have been conducted on propoxy derivatives of hexadecylamine to create surface-active salts, but these again likely use the 1-isomer.

Despite these potential areas, specific and detailed research findings on the functionalization of any substrate with this compound are not found in the available scientific literature. The focus remains heavily on the 1-isomer for these applications.

Advanced Materials Science Applications of 2 Hexadecylamine

Surface Adsorption and Interfacial Phenomena

The amphiphilic nature of 2-Hexadecylamine drives its adsorption at various interfaces, leading to the formation of organized molecular structures that alter the surface properties of the underlying material.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

This compound is known to form self-assembled monolayers (SAMs) on metal surfaces, a process driven by the interaction of the amine group with the metal and van der Waals forces between the alkyl chains. researchgate.net

Studies utilizing dispersion-corrected density-functional theory have elucidated the adsorption behavior of this compound (HDA) on different crystallographic faces of copper, specifically Cu(100) and Cu(111). researchgate.net The amine group of HDA binds to the copper surface by donating electrons. researchgate.net A significant finding is that the van der Waals interactions between the long alkyl tails of adjacent HDA molecules are stronger than the interaction between the amine head group and the copper surface. researchgate.netscispace.com This leads to a coverage-dependent tilting of the HDA molecules, with a larger tilt angle observed at lower coverages. researchgate.net

At full monolayer coverage, HDA molecules arrange themselves into distinct patterns on different copper surfaces. On the Cu(100) surface, the energetically preferred configuration is a (5 x 3) pattern. researchgate.net In contrast, on the Cu(111) surface, a (√3 x √3)R30° pattern is favored. researchgate.net Research indicates that HDA binds more strongly to the Cu(100) surface than to the Cu(111) surface. researchgate.netrsc.org This stronger binding is attributed to the ability of HDA to form more densely packed layers on the Cu(100) surface, which enhances the tail-tail interactions, coupled with a stronger binding of the amine group to the Cu(100) surface itself. researchgate.netrsc.org This preferential binding is a key factor in its use as a capping agent to produce {100}-faceted copper nanocrystals. researchgate.netrsc.org The surface energies of HDA-covered Cu(100) and Cu(111) surfaces are found to be nearly isoenergetic. researchgate.netrsc.org

| Parameter | Cu(100) Surface | Cu(111) Surface |

| Preferred Binding Pattern (Full Monolayer) | (5 x 3) researchgate.net | (√3 x √3)R30° researchgate.net |

| Relative Binding Strength | Stronger researchgate.netrsc.org | Weaker researchgate.netrsc.org |

| Driving Force for Stronger Binding | Denser packing, stronger tail-tail interactions, stronger amine-surface binding researchgate.netrsc.org | Less dense packing compared to Cu(100) researchgate.net |

The adsorption of this compound at the interface between iron oxide and oil has been investigated using a suite of surface-sensitive techniques, including polarized neutron reflectometry and X-ray photoelectron spectroscopy (XPS). researchgate.netacs.org These studies reveal that the amine exhibits a strong affinity for the iron oxide surface, readily forming a dense monolayer even at low concentrations in hexadecane (B31444) oil. researchgate.netacs.org

The primary interaction mechanism involves the donation of electrons from the nitrogen lone pair of the amine group to the positively charged iron ions on the surface. researchgate.netacs.org Neutron reflectometry data indicates the formation of a tilted monolayer, with a thickness of approximately 16 (±3) Å at lower concentrations, which increases to 20 (±3) Å at higher concentrations. acs.orgnih.gov This suggests that the orientation and packing of the adsorbed molecules are dependent on the surface coverage. acs.org

| Technique | Finding |

| Polarized Neutron Reflectometry | Formation of a dense, tilted monolayer. Thickness increases from 16 (±3) Å to 20 (±3) Å with increasing concentration. acs.orgnih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Dominant interaction is electron donation from the amine's nitrogen to surface iron ions. researchgate.netacs.org |

| Solution Depletion Isotherm | Shows a rapid rise in adsorption at low concentrations, reaching a plateau. nih.gov |

Intercalation Chemistry in Layered Materials

The ability of this compound to insert itself between the layers of lamellar inorganic hosts is a key aspect of its application in creating hybrid materials with novel properties.

Alpha-Zirconium Phosphates

The intercalation of this compound into the layered structure of alpha-zirconium phosphate (B84403) (α-ZrP) is a well-documented process that proceeds in a distinct two-step mechanism. nih.govacs.org Initially, at lower concentrations, electrostatic interactions between the protonated amine groups and the negatively charged phosphate layers dominate. nih.govacs.org This leads to the formation of an interdigitated layer structure where the alkyl chains of the amine molecules from adjacent layers are interlocked. nih.govacs.org This interdigitated structure has a characteristic interlayer spacing (d(001)) of 3.0 nm and becomes saturated when the weight fraction of intercalated HDA reaches approximately 50%. nih.govacs.org

Beyond this saturation point, a second mechanism takes over. Further addition of this compound results in the emergence of a bilayer structure, driven by hydrophobic interactions between the alkyl tails of the HDA molecules already grafted to the α-ZrP layers and the newly introduced, unanchored HDA molecules. nih.govacs.org This bilayer structure exhibits a larger interlayer spacing of 4.3 nm. nih.govacs.org Consequently, at higher concentrations, a hybrid structure containing both interdigitated and bilayer domains can coexist within the α-ZrP tactoids. nih.govacs.org

| Intercalation Stage | Dominant Interaction | Resulting Structure | Interlayer Spacing (d₀₀₁) |

| Step 1 (φ < 50%) | Electrostatic nih.govacs.org | Interdigitated Layer nih.govacs.org | 3.0 nm nih.govacs.org |

| Step 2 (φ > 50%) | Hydrophobic nih.govacs.org | Bilayer nih.govacs.org | 4.3 nm nih.govacs.org |

Alpha-Vanadyl Phosphate

This compound also intercalates into the layers of alpha-vanadyl phosphate (α-VOPO₄·2H₂O). nih.gov Investigations using powder X-ray diffraction (XRD) and ⁵¹V solid-state NMR have shown that the intercalated amines form bimolecular layers within the vanadyl phosphate host. nih.gov

For long-chain amines like dodecylamine (B51217) and this compound, the alkyl chains tend to adopt an orientation that is perpendicular to the inorganic vanadyl phosphate layers. nih.govresearchgate.net However, ⁵¹V NMR data suggests that the intercalated long-chain amines can also assume a tilted orientation in addition to the perpendicular one. nih.gov This indicates a more complex arrangement within the interlayer space than a simple, perfectly ordered perpendicular alignment. The intercalation process induces a deshielding effect on the vanadium centers, as observed by a shift in the ⁵¹V isotropic chemical shift. nih.gov

| Parameter | Observation for this compound |

| Intercalated Structure | Bimolecular layers nih.gov |

| Alkyl Chain Orientation | Tends to be perpendicular to the inorganic layers. nih.govresearchgate.net |

| Additional Orientations | Tilted orientations are also present, as indicated by ⁵¹V NMR. nih.gov |

| Effect on Vanadium Centers | Induces a deshielding effect (shift in ⁵¹V isotropic chemical shift). nih.gov |

Layered Silicates

This compound is instrumental in the modification of layered silicates, such as montmorillonite (B579905) and bentonite, to create organophilic clays, often referred to as organoclays. researchgate.net The process typically involves an ion exchange mechanism where the protonated amine group of hexadecylamine (B48584) displaces the inorganic cations (like Na⁺ or Ca²⁺) present in the interlayer space of the silicate (B1173343) structure. nw.ruresearchgate.net This intercalation of the long alkyl chains of hexadecylamine into the silicate galleries transforms the typically hydrophilic mineral surface into a hydrophobic and organophilic one. acs.org

This surface modification is crucial for improving the compatibility between the inorganic silicate layers and organic polymer matrices. acs.org The presence of hexadecylamine in the interlayer space pushes the silicate sheets apart, increasing the gallery spacing. researchgate.net Infrared (IR) spectroscopy and differential scanning calorimetry (DSC) analyses confirm the successful intercalation, showing the disappearance of absorption bands related to water molecules in the interlayer space, indicating their displacement by the organic amine. nw.ru Research has shown that hexadecylamine can be adsorbed on both the external and internal surfaces of silicate nanostructures. nw.ru This modification is a foundational step for the development of high-performance polymer-clay nanocomposites. researchgate.net

| Parameter | Observation upon Hexadecylamine Treatment | Source |

| Interlayer Occupant | Water molecules are displaced by hexadecylamine molecules. | nw.ru |

| Surface Property | Transforms from hydrophilic to organophilic. | acs.org |

| Compatibility | Increases compatibility with organic polymer matrices. | researchgate.netacs.org |

| Adsorption Locus | Occurs on both internal (interlayer) and external surfaces. | nw.ru |

Morphology and Nanostructure Control in Materials Systems

The role of this compound extends to the precise control over the size, shape, and structure of various nanomaterials. It acts as a powerful surface-active agent that can direct the nucleation and growth of crystals at the nanoscale.

Influence on Nanocrystal Shape and Size

In the solution-based synthesis of nanocrystals, this compound (HDA) demonstrates multifunctional capabilities that are essential for achieving monodispersity and shape control. nih.gov It can serve simultaneously as a capping agent, a passivating adsorbate, a reducing agent, and a chelating ligand. nih.govsigmaaldrich.com

As a capping or passivating agent, HDA binds to the surface of growing nanocrystals, preventing their aggregation and protecting them from oxidation. acs.org This surface stabilization is critical for controlling the final size and shape of the nanoparticles. smolecule.com For instance, in the synthesis of copper (Cu) nanocrystals, HDA is used as a capping agent for the {100} facets, enabling the formation of nanocubes and penta-twinned nanowires. acs.org Similarly, in the synthesis of zinc oxide (ZnO) nanoparticles, HDA acts as a stabilizing agent where the decomposition temperature influences the final particle morphology, yielding spherical or rod-like shapes. chalcogen.roresearchgate.net

In the formation of cuprous oxide (Cu₂O) nanocrystals, HDA plays multiple roles: it forms a complex precursor with Cu²⁺ ions, acts as a phase-transfer agent, reduces Cu²⁺ to Cu⁺, and controls the crystal morphology, leading to a 100% yield of cubic or rhombic dodecahedral shapes. nih.gov Studies on cadmium selenide (B1212193) (CdSe) nanocrystal synthesis show that alkylamines like HDA can inhibit the binding of precursors, slowing down the reaction kinetics but ultimately increasing the particle size and growth rate. acs.org

| Nanocrystal System | Role of this compound (HDA) | Resulting Morphology | Source |

| Copper (Cu) | Capping agent for {100} facets, surface passivator. | Nanocubes, nanowires. | acs.org |

| Cuprous Oxide (Cu₂O) | Chelating ligand, phase-transfer agent, reducing agent, passivating adsorbate. | Cubes, rhombic dodecahedra. | nih.gov |

| Zinc Oxide (ZnO) | Stabilizing agent. | Spherical and rod-like particles. | chalcogen.roresearchgate.net |

| Cadmium Selenide (CdSe) | Ligand, reaction kinetics modifier. | Increased particle size and growth rate. | acs.org |

Role in Porous Material Architecture

This compound is employed as a structure-directing agent or template in the synthesis of hierarchically porous materials, which are valued for their high surface area and potential in catalysis, energy storage, and adsorption. oup.comrsc.orgwuttkescience.com Its long alkyl chain can self-assemble into micellar structures that serve as a soft template around which inorganic precursors can hydrolyze and condense.

For example, in the synthesis of mesoporous titanium dioxide (TiO₂) nanospheres, HDA is used as a structure-directing agent in a combined sol-gel and solvothermal process. oup.com The lipophilic interactions between the long alkyl chains of the HDA molecules drive the self-assembly of hydrolyzed titanium species into monodisperse nanospheres. oup.com Similarly, a derivative of hexadecylamine has been used to create mesoporous and supermicroporous tin oxide (SnO₂) particles with crystalline pore walls and high specific surface areas up to 555 m² g⁻¹. acs.org The removal of the organic template through calcination or solvent extraction leaves behind a network of uniform pores, creating the desired porous architecture. oup.com

In the functionalization of graphene quantum dots (GQDs), the introduction of hexadecylamine moieties was found to increase the pore volume, which is advantageous for adsorption applications. rsc.org

| Material | Role of this compound | Resulting Properties | Source |

| Titanium Dioxide (TiO₂) | Structure-directing agent. | Mesoporous nanospheres. | oup.com |

| Tin Oxide (SnO₂) | Template (as a derivative). | Wormhole-like mesopores, high surface area (up to 555 m² g⁻¹). | acs.org |

| Graphene Quantum Dots | Surface functionalizing agent. | Increased pore volume. | rsc.org |

Polymer and Composite Material Integration

The modification of nanofillers with this compound is a key strategy for developing advanced polymer nanocomposites with enhanced properties. The long alkyl chain of HDA improves the dispersion of these fillers within polymer matrices and strengthens the filler-matrix interface.

Graphene Oxide Nanocomposites

Graphene and its derivative, graphene oxide (GO), are functionalized with this compound to overcome their tendency to agglomerate and to ensure their homogeneous dispersion in a polymer matrix. mdpi.comnih.gov This functionalization is often achieved by reacting the amine group of HDA with the oxygen-containing functional groups on the GO surface. mdpi.com

The resulting hexadecylamine-functionalized graphene nanosheets (GNS-HDA) have been successfully incorporated into various polymers. nih.gov For instance, when GNS-HDA was mixed with carboxylated nitrile rubber (XNBR), the resulting nanocomposite showed a ~60% increase in tensile strength and elongation at break, along with a 14-fold increase in the dielectric constant. nih.gov In polyimide (PI) composites, the incorporation of HDA-functionalized graphene sheets (C16-GS) led to improved thermal properties and better dispersion compared to unmodified fillers. mdpi.comnih.gov Transmission electron microscopy has confirmed that these functionalized graphene sheets can be well-dispersed at the nano-size level within the polymer matrix up to a certain critical concentration. mdpi.comnih.gov

| Polymer Matrix | Filler | Enhancement in Nanocomposite Properties | Source |

| Carboxylated Nitrile Rubber (XNBR) | GNS-HDA | ~60% increase in tensile strength, 14-fold increase in dielectric constant. | nih.gov |

| Polyimide (PI) | C16-GS | Improved thermal properties, homogeneous dispersion. | mdpi.comnih.gov |

Polyimide Nanocomposites

This compound is widely used to create organoclays (such as hexadecylamine-modified montmorillonite, C16-MMT) that are then integrated into high-performance polyimide (PI) matrices. researchgate.netmdpi.com These nanocomposites are typically synthesized via an in situ polymerization method, where the monomers are polymerized in the presence of the dispersed organoclay. researchgate.net

| Polyimide Precursors | Filler (HDA-modified) | Filler Content (wt%) | Key Findings | Source |

| 6FDA and TFB | Organoclay | Various | Successful synthesis of PI-organoclay hybrids via solution intercalation. | researchgate.net |

| BPADA and m-BAPS | C16-MMT | 0.25 - 1.00 | Improved thermal properties; good dispersion up to 0.50 wt%. | mdpi.comnih.gov |

| TDA and DHB | C16-BTN | 1 - 9 | Better thermal stability and dispersibility than C8-BTN; critical content at 7 wt%. | dntb.gov.ua |

Hydrophobically Modified Polymers (e.g., Hyaluronic Acid)

The conjugation of hydrophobic moieties, such as the 16-carbon alkyl chain of this compound, to naturally hydrophilic polymers like hyaluronic acid (HA) is a significant strategy in advanced materials science. This modification imparts an amphiphilic character to the polymer, enabling the formation of sophisticated supramolecular structures through self-assembly in aqueous environments. These structures, primarily driven by hydrophobic interactions among the grafted alkyl chains, include hydrogels and polymeric micelles, which exhibit unique physicochemical properties and have applications in fields like biomedicine.

The introduction of hexadecyl groups onto the HA backbone dramatically alters its behavior in solution. uniroma2.itpsu.edu While native hyaluronic acid forms viscous solutions, the hydrophobically modified versions can form stable physical hydrogels or self-assemble into nanoparticle systems. uniroma2.itnih.gov This transformation is driven by the tendency of the hydrophobic hexadecyl chains to aggregate in an aqueous medium, creating physical crosslinking points that structure the polymer into a network or a core-shell micellar arrangement. uniroma2.itnih.gov

Research Findings on this compound Modified Hyaluronic Acid

Hydrogel Formation and Properties

A notable example of a this compound modified HA is a derivative where hexadecylamide side chains are grafted onto the HA backbone, known as HYADD4. uniroma2.it Research has demonstrated that even a low degree of substitution (1–3 mol-%) is sufficient to induce significant changes in the polymer's properties. uniroma2.itresearchgate.net The hydrophobic interactions involving the C-16 alkyl chains are the primary driving force for the formation of a stable, gel-like structure at polymer concentrations as low as 0.3% to 0.8% (w/v). uniroma2.it This is a concentration at which native hyaluronic acid would typically only form a viscous solution. uniroma2.itresearchgate.net

The synthesis of such derivatives often involves an amidation reaction. For instance, the tetrabutylammonium (B224687) salt of HA can be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), followed by an activation step and the addition of hexadecylamine. uniroma2.it The resulting polymer retains the biocompatibility of hyaluronic acid while gaining the enhanced rheological properties of a hydrogel, which recovers its structure even after mechanical stress. researchgate.net The structure consists of a mobile reticulum stabilized by the hydrophobic interactions of the hexadecyl chains. researchgate.net

Self-Assembling Micelles for Targeted Delivery

Another significant application of this compound-modified HA is in the creation of self-assembling polymeric micelles. nih.govmdpi.com These micelles typically feature a hydrophobic core composed of the aggregated hexadecyl chains and a hydrophilic shell formed by the HA backbone. This structure is particularly useful for encapsulating poorly water-soluble (hydrophobic) molecules. mdpi.com

In one study, HA-conjugated hexadecylamine (HA-C16) copolymers were synthesized and shown to self-assemble in aqueous solutions to form micelles. nih.gov These micelles were investigated for their potential in targeted drug delivery to cancer cells that overexpress the CD44 receptor, for which HA is a primary ligand. nih.gov The research demonstrated that these HA-C16 micelles could be formulated to have a size of 150 nm or less and achieve a drug loading capacity of 8–16% for the anticancer drug docetaxel. nih.gov The targeting capability was confirmed by comparing drug uptake in CD44-positive and CD44-negative cell lines. nih.gov

Another approach involves the direct ionic interaction between the carboxylic groups of HA and the amine groups of hexadecylamine (HDA) to form ionic polymeric micelles without covalent derivatization. mdpi.com These systems have also been shown to successfully encapsulate hydrophobic molecules, demonstrating the formation of carriers with distinct hydrophobic domains. mdpi.com

The table below summarizes key findings from research on hyaluronic acid modified with this compound.

Table 1: Research Findings on this compound Modified Hyaluronic Acid Derivatives

| Derivative/System | Modification Type | Key Characteristics | Research Focus/Application | Reference(s) |

|---|---|---|---|---|

| HYADD4 | Covalent (Amide bond) | Degree of Substitution: 1-3 mol-%. Forms stable physical hydrogels at low concentrations (e.g., <1% w/v). | Osteoarthritis treatment research. uniroma2.itresearchgate.net | uniroma2.it, researchgate.net |

| HA-C16 Micelles | Covalent (Amide bond) | Micelle Size: ≤ 150 nm. Drug Loading Capacity: 8-16%. | Targeted drug delivery to CD44-positive cancer cells. | nih.gov |

Catalytic Roles and Organic Transformations Involving 2 Hexadecylamine

Catalytic Activity of 2-Hexadecylamine-Modified Nanomaterials

This compound (HDA) plays a significant role as a surface-modifying agent in the synthesis and catalytic applications of various nanomaterials. Its long alkyl chain and amine head group allow it to function as a capping agent, controlling the size, shape, and stability of nanoparticles. This modification, in turn, influences the catalytic performance of the nanomaterials in a range of chemical reactions.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. libretexts.org Nanomaterial-based catalysts are often heterogeneous, providing a large surface area for reactions to occur. unacademy.com The use of this compound as a capping agent for nanoparticles is a key strategy in creating effective heterogeneous catalysts. For instance, HDA-capped bimetallic Pd-Zn nanoparticles have been developed for the semihydrogenation of acetylene (B1199291). chemistryviews.org The HDA serves to stabilize the nanoparticles, preventing their aggregation and maintaining a high surface area, which is crucial for catalytic activity. unacademy.comresearchgate.net

The presence of HDA on the surface of these catalysts can also influence the electronic properties of the metal nanoparticles, which can affect their catalytic activity and selectivity. acs.org Furthermore, the recovery and reusability of these solid-supported catalysts are significant advantages, contributing to more sustainable and economical chemical processes. researchgate.net

Photocatalytic Applications (e.g., TiO₂)

This compound has been utilized in the synthesis of titanium dioxide (TiO₂) nanomaterials for photocatalytic applications. nih.govoatext.com Photocatalysis is a process where a semiconductor, like TiO₂, absorbs light to generate electron-hole pairs, which then produce reactive oxygen species that can degrade pollutants. kentech.ac.krfrontiersin.orgwikipedia.org

In the synthesis of TiO₂ nanorods, this compound has been used as a cosurfactant to control the diameter of the nanorods. nih.gov The dimensions of the resulting TiO₂ nanorods can be manipulated by varying the amount of HDA used during synthesis. nih.gov For example, increasing the molar amount of this compound has been shown to decrease the diameter of the TiO₂ nanorods. nih.gov These tailored nanomaterials have demonstrated high photocatalytic activity, in some cases exceeding that of the commercial P-25 photocatalyst for applications like the inactivation of E. coli. nih.gov

Furthermore, this compound has been employed in the fabrication of heterojunctions of two-dimensional hybrid semiconductors, such as ZnO(stearic acid)/V₂O₅(hexadecylamine). researchgate.netmdpi.com These composite materials exhibit enhanced photocatalytic efficiency in the degradation of organic dyes under visible light, attributed to a synergistic effect between the components that promotes visible light absorption and charge separation. researchgate.netmdpi.com

Table 1: Effect of this compound on TiO₂ Nanorod Dimensions

| Molar Amount of this compound (mmol) | Average Nanorod Diameter (nm) | Average Nanorod Length (nm) |

| 1 | 2.7 | 28 |

| 5 | 2.2 | 32 |

| 10 | 2.0 | 39 |

| Data sourced from a study on the synthesis of TiO₂ nanorods. nih.gov |

Alkyne Semihydrogenation

The selective semihydrogenation of alkynes to alkenes is a critical transformation in organic synthesis, particularly in the production of polymers and fine chemicals. researchgate.netnih.gov this compound-capped catalysts have shown significant promise in this area.

HDA-capped bimetallic palladium-zinc (Pd-Zn) nanoparticles have been successfully used for the semihydrogenation of acetylene to ethylene (B1197577) at room temperature and atmospheric pressure. chemistryviews.org This catalyst demonstrated high selectivity (around 85%) towards ethylene and excellent stability over extended periods. chemistryviews.org The HDA capping agent is crucial in preventing the over-hydrogenation of the alkene product to an alkane by modifying the catalyst's surface. acs.orguantwerpen.be

Similarly, HDA has been used in the synthesis of copper nanowires (Cu NWs) for the electrocatalytic semihydrogenation of various alkynes. nih.govacs.org These Cu NWs, when used as catalysts, can convert a range of alkynes to their corresponding alkenes with high selectivity and conversion yields. nih.govacs.org The presence of HDA during the synthesis helps in controlling the morphology of the nanowires. nih.govacs.org

Table 2: Electrocatalytic Semihydrogenation of Various Alkynes using a Cu-based Catalyst System

| Substrate (Alkyne) | Product (Alkene) | Selectivity (%) | Conversion (%) |

| Phenylacetylene | Styrene | 99 | 98 |

| 2-Ethynyltoluene | 2-Vinyltoluene | 98 | 95 |

| 3-Ethynyltoluene | 3-Vinyltoluene | 97 | 91 |

| 4-Ethynylaniline | 4-Vinylaniline | 99 | 99 |

| Data reflects the generalizability of the electrocatalytic alkyne semihydrogenation process. nih.gov |

This compound as a Component in Organic Reactions

Beyond its role in modifying catalysts, this compound can also participate directly as a component in organic reactions, influencing their outcomes.

Role in Specific Organic Transformations (e.g., Barbituric Acid Derivatives Synthesis)

This compound has been utilized in the multi-step synthesis of dihydropyridine (B1217469) derivatives, which can incorporate a barbituric acid moiety. mdpi.com In one reported synthesis, a compound derived from the reaction of 2,6-dimethyl-4-pyrone and barbituric acid reacts with 1-hexadecylamine in acetonitrile (B52724) to form an intermediate compound. mdpi.com This intermediate is then further reacted to produce the final dihydropyridine derivative. mdpi.com Barbituric acid and its derivatives are a significant class of heterocyclic compounds with a wide range of applications. mdpi.compsu.edusciopen.comresearchgate.net

Influence on Reaction Kinetics and Selectivity

The presence of a component like this compound can influence the kinetics and selectivity of a reaction. In catalytic systems, the amine groups of HDA can interact with reactants and intermediates, potentially altering the reaction pathway and favoring the formation of a specific product. acs.org The rate of a reaction can be influenced by how strongly reactants adsorb to the catalyst surface, a factor that can be modified by the presence of a capping agent like HDA. libretexts.org

Supramolecular Chemistry and Self Assembly Mechanisms of 2 Hexadecylamine

Principles of Self-Assembly Mediated by 2-Hexadecylamine

The self-assembly of this compound is a spontaneous process where individual molecules arrange themselves into ordered aggregates. This behavior is dictated by the molecule's structure, which consists of a hydrophilic amine head group and a long, hydrophobic hexadecyl tail. The tendency of these two distinct parts to seek favorable environments and avoid unfavorable ones is the primary driving force for assembly.

Micelle Formation and Ordered Structures

In aqueous media, this compound molecules can self-assemble into micelles. nih.govnih.govtandfonline.com These are spherical structures where the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic amine heads form the outer shell, interacting with the aqueous environment. The formation of these core-shell architectures is a classic example of the hydrophobic effect driving supramolecular assembly. nih.gov

Beyond simple micelles, this compound can also be involved in the formation of more complex ordered structures. For instance, it has been used as a capping agent in the synthesis of nanoparticles, where it forms self-assembled monolayers on the nanoparticle surface. rsc.orgresearchgate.net These monolayers can exhibit well-defined packing, influencing the growth and morphology of the nanocrystals. researchgate.netnih.gov For example, in the synthesis of Cu₂O nanocrystals, n-hexadecylamine was found to act as a surface capping agent that generates self-assemblies of the nanocrystals. nih.gov Similarly, it has been utilized in the formation of polymeric micelles for drug delivery applications. nih.gov

The table below summarizes key findings related to the formation of ordered structures involving hexadecylamine (B48584).

| System | Role of Hexadecylamine | Resulting Structure | Reference(s) |

| Aqueous Solution | Amphiphilic building block | Micelles | nih.govnih.govtandfonline.com |

| Nanoparticle Synthesis (e.g., Cu, Cu₂O) | Capping agent, surface ligand | Self-assembled monolayers on nanocrystal surfaces | rsc.orgresearchgate.netnih.gov |

| Polymeric Micelles | Hydrophobic component in amphiphilic copolymers | Core-shell micelles for drug encapsulation | nih.gov |

| Thin Films on Water Surface | Stabilizer for nanoparticle solutions | Nanoparticle rings | researchgate.net |

Depleted Attraction Force Mechanisms

While direct intermolecular attractions are crucial, repulsive forces and the resulting entropic effects can also lead to ordering, a phenomenon known as depletion attraction. In a solution containing large particles (like nanoparticles capped with this compound) and smaller, non-adsorbing molecules (depletants), an attractive force can arise between the large particles. This occurs because the depletants are excluded from the region between two closely approaching large particles, leading to an osmotic pressure imbalance that pushes the large particles together. wikipedia.org

This entropic force can be significant in driving the assembly of colloidal systems. nih.gov For instance, the presence of excess, unadsorbed surfactant molecules, such as hexadecylamine, in a colloidal dispersion of nanorods can induce depletion attraction, causing the nanorods to assemble into ordered arrays. soton.ac.uk The magnitude of this force is dependent on the concentration and size of the depletant molecules. wikipedia.orgsoton.ac.uk

Non-Covalent Interactions in Self-Assembled Systems

The stability and structure of the assemblies formed by this compound are governed by a delicate balance of several non-covalent interactions. wikipedia.orgacs.org These weak forces, acting in concert, determine the final supramolecular architecture. rsc.orgnih.gov

Van der Waals Interactions

Van der Waals forces, specifically London dispersion forces, are significant between the long hydrocarbon tails of the this compound molecules. researchgate.netmdpi.com These interactions are the primary cohesive force holding the hydrophobic cores of micelles and the alkyl chains in self-assembled monolayers together. researchgate.net The strength of these interactions increases with the length of the alkyl chain, contributing to the stability of the assembled structures. researchgate.net In the context of self-assembled monolayers on surfaces, the van der Waals interactions between the hexadecyl chains can be stronger than the interaction between the amine head group and the surface itself. researchgate.net

Electrostatic Forces

In acidic conditions, the amine group of this compound can become protonated (-NH₃⁺), introducing electrostatic interactions into the system. researchgate.net This charge can lead to repulsive forces between the head groups, influencing the curvature and size of the resulting micelles. Conversely, these cationic head groups can interact attractively with anionic species or surfaces, a principle utilized in layer-by-layer assembly techniques. nottingham.ac.ukrsc.org For instance, the electrostatic repulsion between protonated amino groups in a self-assembled monolayer on mica can cause the molecules to tilt as a mechanism to relieve this repulsion. researchgate.net The balance between attractive van der Waals forces and repulsive electrostatic forces is a key determinant of the final morphology of the self-assembled structures. researchgate.net

The table below provides a summary of the non-covalent interactions involving this compound and their roles in self-assembly.

| Interaction Type | Interacting Moiety | Role in Self-Assembly | Reference(s) |

| Van der Waals | Hexadecyl chains | Cohesion of hydrophobic cores, stability of monolayers | researchgate.netmdpi.comresearchgate.net |

| Hydrogen Bonding | Amine head group | Interaction with polar solvents, intermolecular linking | wikipedia.orgbyjus.comresearchgate.net |

| Electrostatic Forces | Protonated amine group (-NH₃⁺) | Repulsion between head groups, attraction to anionic surfaces | researchgate.netnottingham.ac.ukrsc.org |

Templating and Structuring Agents in Supramolecular Materials

This compound (HDA), a long-chain primary amine, serves as a crucial structure-directing and templating agent in the synthesis of a variety of supramolecular materials. Its amphiphilic nature, consisting of a hydrophilic amine head group and a long, hydrophobic 16-carbon alkyl tail, allows it to self-assemble into organized structures like micelles and lamellar sheets. These self-assembled structures then act as templates around which inorganic or organic-inorganic hybrid frameworks can form, leading to materials with controlled porosity, morphology, and dimensionality.

The primary mechanism involves the interaction of the amine head group with the precursors of the material, while the hydrophobic tails aggregate due to van der Waals forces. This process, often part of a sol-gel or solvothermal synthesis, directs the condensation of precursors into ordered mesostructures. oup.commdpi.com After the framework is constructed, the HDA template is typically removed through calcination or solvent extraction, leaving behind a porous material with a structure that is a negative replica of the original organic assembly. bohrium.com

Research has demonstrated the efficacy of HDA in templating a wide range of materials. In the synthesis of mesoporous silica (B1680970), such as HMS (Hexagonal Mesoporous Silica), HDA is used as a low-cost, effective structure-directing agent to create materials with specific pore sizes. bohrium.comrsc.org Its role extends to the formation of metal oxides, where it is instrumental in producing monodisperse mesoporous titania (TiO₂) beads and controlling their diameter and porosity. oup.comnih.gov HDA's influence is also seen in the synthesis of vanadium-based materials, where it can direct the formation of mesolamellar vanadium phosphate (B84403) (VPO) phases and vanadium oxide nanotubes. researchgate.netresearchgate.net

Furthermore, HDA acts as a capping agent in the synthesis of nanoparticles, controlling their growth and morphology. chalcogen.roresearchgate.net By adsorbing onto the surface of growing nanocrystals, it can stabilize specific crystallographic facets, thereby directing the final shape of the nanoparticles, as seen in the production of {100}-faceted copper nanocrystals. researchgate.net The interaction between the amine group and the metal surface, combined with the self-assembly of the alkyl chains, dictates the final structure and stability of the resulting nanomaterials. researchgate.netdoi.org

The versatility of this compound as a templating agent is highlighted by its use in creating complex structures like inorganic-organic solid foams and in the intercalation of layered materials such as molybdenum disulfide (MoS₂). scirp.orgresearchgate.net In these applications, the self-assembly of HDA molecules into bilayers or other arrangements between inorganic layers creates novel hybrid materials with unique structural and electronic properties. researchgate.net

The following table summarizes key research findings on the use of this compound as a templating and structuring agent in various material syntheses.

| Material Synthesized | Synthesis Method | Role of this compound | Resulting Structure/Properties | Reference |

| Mesoporous Titania (TiO₂) Beads | Sol-gel and solvothermal process | Structure-directing agent | Monodisperse beads (320-1150 nm diameter), high surface area (89-120 m²/g), tunable pore size (14-23 nm). | nih.gov |

| M41S-Pyr Hybrid Materials | Co-condensation | Templating agent | Ordered mesoporous organosilica with M41S topology. | mdpi.com |

| HMS Mesoporous Silica | Sol-gel self-assembly | Structure-directing agent | Mesoporous silica with larger framework mesopores. | bohrium.comrsc.org |

| Vanadium Phosphate (VPO) | Covalent templating | Surfactant/Template | Mesolamellar VPO phase. | researchgate.net |

| Zinc Oxide (ZnO) Nanoparticles | Thermal decomposition | Capping/Stabilizing agent | Hexagonal phase ZnO nanoparticles with controlled morphology (spherical to rod-like). | chalcogen.roresearchgate.net |

| Copper (Cu) Nanocrystals | Solution-phase synthesis | Capping agent | Preferential stabilization of {100} facets, leading to faceted nanocrystals. | researchgate.net |

| Vanadium Nitride-based Foam | Foam route from VN precursor | Structure-directing agent | Ultralight, crystalline organic-inorganic solid foam. | scirp.org |

| Vanadium Oxide Nanotubes | Hydrothermal treatment | Structure-directing template | Formation of vanadium oxide nanotubes from a lamellar composite. | researchgate.net |

Theoretical and Computational Investigations of 2 Hexadecylamine

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For 2-Hexadecylamine, these studies have been crucial in understanding its adsorption characteristics and electronic nature, particularly in its role as a capping agent in nanoparticle synthesis.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the adsorption and binding of hexadecylamine (B48584) on various surfaces, notably on copper (Cu).

Dispersion-corrected DFT calculations have been used to explore the structures of self-assembled monolayers of HDA on Cu(100) and Cu(111) surfaces. rsc.orgpsu.edu These studies reveal that HDA binds to the copper surface through the electron-donating amine group. rsc.orgpsu.eduresearchgate.net A key finding is that the van der Waals (vdW) interactions between the long alkyl tails of adjacent HDA molecules are stronger than the interaction between the amine headgroup and the copper surface itself. psu.eduresearchgate.net This dominance of vdW forces leads to coverage-dependent tilting of the adsorbed HDA molecules. psu.edu

Consistent with experimental observations where HDA is used as a capping agent to produce {100}-faceted Cu nanocrystals, DFT calculations confirm that HDA binds more strongly to the Cu(100) surface than to the Cu(111) surface. rsc.orgpsu.eduresearchgate.net This preferential binding is attributed to two main factors: the ability of HDA to form more densely packed layers on the Cu(100) surface, which enhances the stabilizing HDA-tail interactions, and the stronger binding of the amine group to the Cu(100) surface. rsc.orgpsu.edu

At full monolayer coverage, specific binding patterns are energetically preferred. On Cu(100), a (5 × 3) pattern is favored, while on Cu(111), the (√3 × √3) R30° pattern is preferred. psu.edu The binding energies are a sum of the HDA-Cu interaction and the intermolecular HDA-HDA interactions, with the latter being the dominant contributor. researchgate.net

| Surface | Binding Pattern | Binding Energy per HDA Molecule (eV) | Dominant Interaction | Key Structural Feature |

|---|---|---|---|---|

| Cu(100) | (5 × 3) | Stronger than on Cu(111) | HDA-tail van der Waals interactions | Densely packed layers |

| Cu(111) | (√3 × √3) R30° | Weaker than on Cu(100) | HDA-tail van der Waals interactions | Less dense packing than on Cu(100) |

Analysis of the electronic structure provides a deeper understanding of the bonding mechanism between hexadecylamine and surfaces. DFT calculations show that the amine group of HDA donates electrons to the Cu surface atoms, which is a key feature of its binding. rsc.orgpsu.edu This charge transfer can be visualized through isosurfaces of charge density differences, where regions of charge accumulation and depletion are mapped. researchgate.net For HDA on both Cu(100) and Cu(111), these maps show a depletion of electron density around the nitrogen atom and an accumulation between the nitrogen and the surface copper atom, confirming the dative nature of the bond. researchgate.net

The energetics of the system are also significantly influenced by the surface energies of the HDA-covered copper facets. DFT calculations were used to estimate these surface energies. rsc.orgpsu.edu The results indicate that the surface energies of HDA-covered Cu(100) and Cu(111) are nearly isoenergetic, meaning they have very similar energy values. rsc.orgpsu.edu This finding is crucial for explaining the kinetic-driven growth of specific nanoparticle shapes. psu.edu

| Surface | Calculated Surface Energy (eV/Ų) |

|---|---|

| Bare Cu(111) | 0.106 |

| Bare Cu(100) | 0.117 |

| HDA-Covered Cu(111) & Cu(100) | Nearly isoenergetic (similar values) |

Molecular Dynamics (MD) Simulations of Interfacial Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows researchers to investigate the structural and dynamical properties of molecules at interfaces, such as a liquid-vapor or liquid-liquid interface. ulisboa.ptnih.gov For surface-active compounds like this compound, MD simulations can provide detailed molecular-level descriptions of their behavior. ulisboa.pt

Atomistic MD simulations are used to study the interfacial behavior of alkylamines. ulisboa.ptulisboa.pt By validating the force field used in the simulation against experimental data (like density and surface tension), researchers can accurately model the system. ulisboa.pt These simulations can reveal how molecules like hexadecylamine organize at an interface, for instance, between an organic phase and an aqueous phase. nih.gov The simulations show how the polar amine headgroup interacts with the polar phase (e.g., water) while the long, nonpolar hexadecyl tail extends into the nonpolar phase (e.g., decane (B31447) or air). nih.gov

MD simulations can elucidate how the presence of amines restricts the motion of other molecules, such as water, at the interface, leading to a more ordered hydration layer. nih.gov This approach is critical for understanding how these molecules function as surfactants and stabilizers in emulsions or colloidal suspensions. By analyzing parameters like density profiles across the interface, simulations can provide a clear picture of the interfacial structure. ulisboa.pt

Computational Modeling of Nanomaterial Formation

Computational modeling plays a vital role in understanding how molecules like this compound guide the formation of nanomaterials. nih.gov The amine is frequently used as a capping agent or surfactant in the synthesis of various nanocrystals, including metal and quantum dot systems. rsc.orgtcichemicals.com

The DFT studies of HDA on copper surfaces provide a direct link between fundamental binding energies and the observed synthesis of specific nanoparticle shapes. rsc.orgpsu.edu The stronger binding of HDA to the {100} facets of copper selectively slows the growth of these faces, causing the nanocrystal to adopt a shape dominated by these facets, such as a cube. rsc.orgpsu.edu This computational insight explains the experimentally observed capability of HDA to act as a shape-directing agent for Cu nanocrystals. psu.eduresearchgate.net

Furthermore, computational models are used to understand the functionalization of nanomaterials. For example, hexadecylamine is used to modify the surface of graphene quantum dots to enhance their adsorption capabilities for organic pollutants. rsc.orgrsc.org Modeling can help predict how the attachment of the long alkyl chain of HDA alters the surface properties of the quantum dots from hydrophilic to hydrophobic, thereby improving their performance in specific applications. rsc.org These computational approaches are essential complements to experimental techniques for designing and characterizing novel nanomaterials. mdpi.comnih.gov

Coordination Chemistry of 2 Hexadecylamine

Ligand Properties and Metal Complexation

In the realm of coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org The nature of this bond generally involves the formal donation of one or more of the ligand's electron pairs. wikipedia.org

Amine Group as an Electron Donor

The amine group (-NH₂) in 2-hexadecylamine possesses a lone pair of electrons on the nitrogen atom. This lone pair allows the amine to act as a Lewis base, or electron pair donor, and form a coordinate bond with a metal ion, which acts as a Lewis acid (electron pair acceptor). doubtnut.com This electron-donating capability is a fundamental characteristic of amines. echemi.comlibretexts.org The nitrogen atom in an sp³-hybridized amine, such as this compound, is less electronegative than in sp²-hybridized systems, which enhances its ability to donate electrons. libretexts.org The long alkyl chain of this compound is an electron-donating group, which increases the electron density on the nitrogen atom, further strengthening its basicity and electron-donating power compared to ammonia. libretexts.org

The amine group can be a donating group by conjugation when it can participate in resonance. echemi.comstackexchange.com However, in the case of this compound, where the amine group is attached to a saturated alkyl chain, it primarily functions as an inductive electron-donating group. quora.com

Formation of Metal-Amine Complexes

The ability of the amine group to donate its lone pair of electrons facilitates the formation of complexes with a wide range of metal ions. doubtnut.com The reaction between a metal ion and an amine ligand results in a coordination complex, where the amine molecules are bound to the central metal. wikipedia.org The stability and structure of these complexes are influenced by factors such as the nature of the metal ion, the amine's structure, and the reaction conditions. nih.gov

Long-chain primary amines, such as this compound, can form stable complexes with various metal halides and other metal salts. rsc.orgacs.org For instance, research has demonstrated the synthesis of nickel complexes with long-chain primary amines and copper(I) halide complexes with similar long-chain aliphatic amines. rsc.orgacs.org The formation of these metal-amine complexes is a key principle in their application. For example, metal halide-amine complexes can be prepared by reacting the metal with an amine hydrohalide. google.com The coordination of the amine to the metal center is confirmed by shifts in spectroscopic data, such as infrared spectra, compared to the free ligand. nih.gov

Role in Stabilizing Metal Nanoparticles Through Coordination

One of the most significant applications of this compound's coordination chemistry is its role as a stabilizing agent or capping agent in the synthesis of metal nanoparticles. The coordination of the amine group to the surface of the growing nanoparticle passivates the surface, preventing uncontrolled growth and aggregation of the particles. doubtnut.com This surface passivation is crucial for controlling the size, shape, and stability of the resulting nanomaterials.

The long hexadecyl chain provides a steric barrier, a shell of organic molecules that physically prevents the nanoparticles from coming into close contact and fusing. This steric hindrance contributes significantly to the colloidal stability of the nanoparticle dispersion.

Silver Nanoparticles

This compound (HDA) has been employed as both a reducing and stabilizing agent in the synthesis of silver nanoparticles. google.comresearchgate.net In these syntheses, the amine group coordinates to the surface of the silver nanoparticles, with the long alkyl chains providing steric stabilization that prevents agglomeration. nih.gov This coordination leads to the formation of well-defined, spherical silver nanoparticles that can self-organize into ordered structures. google.com The individual nanoparticles are often separated by a distance of about 2 nm, which corresponds to the shells of the HDA surfactant. acs.org In some methods, HDA is used in conjunction with other reagents to produce silver nanoparticles with specific properties. For example, silver nanoparticles have been prepared by reacting a silver compound with a hydrazine (B178648) compound in the presence of HDA as a thermally removable stabilizer. nih.gov

| Metal Nanoparticle | Role of this compound | Observations | Reference |

| Silver (Ag) | Capping and Stabilizing Agent | Forms spherical nanoparticles, can self-organize into elongated structures. | google.com |

| Silver (Ag) | Stabilizer | Creates a ~2 nm surfactant shell, leading to 2-D ordered lattices. | acs.org |

| Silver (Ag) | Thermally Removable Stabilizer | Used with a hydrazine reducing agent to form stable dispersions. | nih.gov |

Copper Nanocrystals

In the synthesis of copper nanocrystals, this compound serves multiple functions. It acts as a capping agent that passivates the surface of the nanocrystals, protecting them from oxidation. acs.org Furthermore, HDA coordinates with the copper(II) precursor, which modulates the reduction kinetics, influencing the final shape of the nanocrystals. libretexts.orgacs.org By controlling the concentration of HDA, different shapes, such as nanocubes and penta-twinned nanowires with surfaces dominated by {100} facets, can be selectively synthesized. acs.org The use of HDA as a protecting agent in a polyol method has been shown to produce uniform, spherical copper nanoparticles with an average particle size of 8 nm, significantly smaller than when using other stabilizers like PVP. Higher molar ratios of HDA to copper favor the production of smaller and more spherical nanoparticles. The coordination of the amine to the copper nanoparticle surface, coupled with the steric hindrance from the long alkyl chain, prevents particle growth and agglomeration.

| Metal Nanocrystal | Role of this compound | Key Findings | Reference |

| Copper (Cu) | Capping Agent, Kinetics Modifier | Protects from oxidation, controls shape (nanocubes, nanowires). | acs.org |

| Copper (Cu) | Protecting Agent | Produces smaller, uniform, spherical nanoparticles (avg. 8 nm). |

Zinc, Cadmium, and Mercury Sulfides

This compound is widely used as a capping agent in the thermolysis of single-source precursors to produce semiconductor nanoparticles of Group 12 metal sulfides, including zinc sulfide (B99878) (ZnS), cadmium sulfide (CdS), and mercury sulfide (HgS). doubtnut.com In these processes, a metal-organic complex is decomposed at high temperatures in the presence of HDA. The HDA coordinates to the surface of the newly formed nanoparticles, controlling their growth and preventing aggregation, which is essential for retaining their nanoscale properties. nih.gov

Zinc Sulfide (ZnS): HDA-capped ZnS nanoparticles have been synthesized by thermolyzing zinc(II) dithiocarbamate (B8719985) or thiourea (B124793) complexes. doubtnut.comnih.gov The resulting nanoparticles are crystalline and can exhibit quantum confinement effects. nih.gov The use of HDA allows for the synthesis of hexagonal wurtzite phase ZnS nanoparticles with spherical shapes and sizes in the nanometer range.

Cadmium Sulfide (CdS): The synthesis of HDA-capped CdS nanoparticles often involves the thermolysis of cadmium(II) dithiocarbamate complexes. doubtnut.comnih.gov The coordination of HDA to the CdS surface helps to control particle size and can lead to materials with sharp absorption edges and narrow photoluminescence bands, indicative of a narrow size distribution. doubtnut.com

Mercury Sulfide (HgS): HDA-capped mercury sulfide nanoparticles have been prepared by the thermolysis of mercury(II) dithiocarbamate complexes. doubtnut.com The use of HDA as a capping agent is crucial for obtaining uniformly dispersed HgS nanoparticles with narrow size distributions. doubtnut.com Research has shown that the coordination environment, such as the Hg-S coordination, plays a significant role in the properties and bioavailability of mercury sulfide species.

| Metal Sulfide | Precursor Type | Role of this compound | Resulting Nanoparticle Properties | Reference |

| Zinc Sulfide (ZnS) | Dithiocarbamate/Thiourea Complexes | Capping Agent | Hexagonal wurtzite phase, spherical shape, nanometer size range. | doubtnut.comnih.gov |

| Cadmium Sulfide (CdS) | Dithiocarbamate Complexes | Capping Agent | Narrow size distribution, sharp absorption edges. | doubtnut.comnih.gov |

| Mercury Sulfide (HgS) | Dithiocarbamate Complexes | Capping Agent | Uniformly dispersed, narrow size distribution. | doubtnut.com |

Lead Sulfide

The coordination of this compound (HDA) to the surface of lead sulfide (PbS) nanoparticles is a critical factor in controlling their synthesis and final properties. HDA primarily functions as a capping agent, binding to the nanoparticle surface and influencing its growth, morphology, and stability. This coordination is typically achieved through the lone pair of electrons on the nitrogen atom of the amine group, which interacts with the lead atoms on the PbS surface.

Several research findings have elucidated the nature of this coordination. Fourier Transform Infrared (FTIR) spectroscopy is a key analytical tool used to confirm the attachment of HDA to PbS nanoparticles. In studies of HDA-capped PbS nanoparticles, FTIR spectra show characteristic peaks corresponding to the N-H stretching and bending vibrations of the amine group. researchgate.net For instance, peaks observed around 3253-3263 cm⁻¹ and 1558-1574 cm⁻¹ are assigned to the υ(N-H) stretching and bending vibrations of hexadecylamine (B48584), respectively. researchgate.net The presence of these peaks, along with those for the asymmetric and symmetric CH₂ and CH₃ stretching of the hexadecyl chain, confirms the presence of HDA on the nanoparticle surface. researchgate.net

The thermolysis of lead(II) dithiocarbamate complexes in the presence of HDA is a common method for producing HDA-capped PbS nanoparticles. researchgate.netukzn.ac.zadntb.gov.uamdpi.com During this process, the HDA molecules coordinate to the growing PbS nanocrystals, preventing their aggregation and controlling their size and shape. The strength and nature of this coordination can be influenced by reaction parameters such as temperature and the precursor used. vut.ac.za

The coordination of HDA to the PbS surface is a dynamic process. The concentration of HDA in the reaction solution plays a significant role in determining the final size of the nanoparticles. ub.edu Higher concentrations of HDA can lead to smaller nanoparticles due to more effective surface coverage, which limits further growth. ub.edu

Influence of Coordination Mode on Material Properties

The coordination of this compound to the surface of lead sulfide nanoparticles has a profound influence on their material properties, including their size, shape, optical characteristics, and performance in various applications.

The role of HDA as a capping agent directly impacts the morphology and size of the synthesized PbS nanoparticles. By coordinating to the nanoparticle surface, HDA molecules control the growth rate of different crystal facets, leading to specific shapes such as nanocubes or quasi-spherical particles. ukzn.ac.zavut.ac.za The length of the alkyl chain in the amine also plays a role; for instance, studies comparing HDA with other long-chain amines like octadecylamine (B50001) have shown variations in the resulting nanoparticle morphology. ukzn.ac.zadntb.gov.uamdpi.com

The coordination of HDA also significantly affects the optical properties of PbS nanoparticles. The size of the nanoparticles, which is controlled by the HDA capping, dictates the extent of quantum confinement and, consequently, the optical bandgap. For example, HDA-capped PbS nanoparticles with sizes ranging from 4.5 to 34.5 nm have been reported, exhibiting blue-shifted optical bandgaps compared to bulk PbS. researchgate.netresearchgate.net In one study, the estimated optical bandgap for HDA-capped PbS was 3.47 eV, a significant shift from the bulk value. researchgate.net

Furthermore, the surface passivation provided by HDA coordination influences the photocatalytic activity of PbS nanoparticles. HDA-capped PbS nanoparticles have been shown to be effective photocatalysts for the degradation of organic dyes like methylene (B1212753) blue. researchgate.net The efficiency of this photocatalysis is dependent on the properties of the capped nanoparticles, such as their size and surface area, which are directly influenced by the HDA coordination. One study reported a degradation efficiency of 77.70% for methylene blue using HDA-capped PbS nanoparticles. researchgate.net

Below are interactive data tables summarizing the influence of this compound on the properties of Lead Sulfide nanoparticles based on research findings.

| Precursor/Method | Capping Agent | Nanoparticle Size | Morphology | Optical Bandgap (eV) | Reference |

| Lead(II) dibenzyl dithiocarbamate | This compound | 19.04 ± 5.85 nm | - | - | researchgate.net |

| Lead(II) imidazolyl dithiocarbamate | This compound | 6.94 ± 1.71 nm | - | - | researchgate.net |

| Lead(II) 2-oxo-pyrrolidine dithiocarbamate | This compound | 18.77 ± 3.37 nm | - | - | researchgate.net |

| Lead(II) diallyl dithiocarbamate | This compound | 2.93 ± 2.20 nm | - | - | researchgate.net |